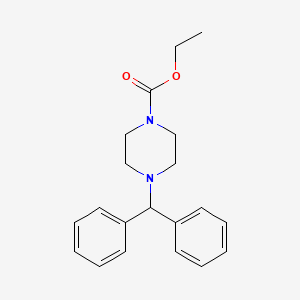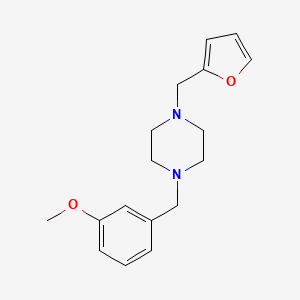![molecular formula C13H17NO4S B5688982 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
The compound “8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a unique chemical with the linear formula C14H16O4S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is defined by its linear formula C14H16O4S . The compound has a molecular weight of 280.345 .Aplicaciones Científicas De Investigación
Synthesis of Spirotetramat
Spirotetramat: is a second-generation insecticide known for its efficacy and safety for crops. The compound 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane serves as a key intermediate in the synthesis of spirotetramat. The synthesis process involves a multi-step reaction sequence, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation, resulting in spirotetramat with good yields under mild conditions .
Inhibition of RIPK1 Kinase Activity
In the field of medicinal chemistry, derivatives of the compound have been identified as potent inhibitors of RIPK1 kinase activity. This inhibition is crucial as it blocks the activation of the necroptosis pathway, which is a form of programmed cell death implicated in various inflammatory diseases. The compound has been used as a starting point for the discovery of new chemotypes of RIPK1 inhibitors, leading to potential therapeutic applications .
Asymmetric Synthesis
The compound’s structure lends itself to use in asymmetric synthesis methods. For example, it can be involved in Pd-catalyzed asymmetric decarboxylation processes for constructing spiro compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Organic Synthesis Research
As a part of Sigma-Aldrich’s collection of rare and unique chemicals, 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is provided to early discovery researchers. It plays a role in the development of new synthetic methodologies and the exploration of novel reaction pathways in organic chemistry .
Mecanismo De Acción
Target of Action
The primary target of 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1 has shown therapeutic potential in various inflammatory diseases .
Mode of Action
8-(Phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the programmed cell death that drives inflammation .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting RIPK1, it prevents the downstream effects of this pathway, which include inflammation and cell death . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The inhibition of RIPK1 by 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane results in a significant anti-necroptotic effect . This means that the compound can prevent cell death and reduce inflammation, potentially offering therapeutic benefits in diseases driven by these processes .
Propiedades
IUPAC Name |
8-(benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-19(16,12-4-2-1-3-5-12)14-8-6-13(7-9-14)17-10-11-18-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXIIJHMFYNAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)
![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)


![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)